molecular formula C11H18ClNO2 B1477141 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one CAS No. 2098047-67-5

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one

Cat. No.: B1477141
CAS No.: 2098047-67-5
M. Wt: 231.72 g/mol
InChI Key: NCLYIGFZYXDNLV-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one plays a significant role in biochemical reactions, particularly in the context of chemoproteomic and ligandability studies. This compound is known to be a cysteine-reactive small-molecule fragment, which means it can form covalent bonds with cysteine residues in proteins . This reactivity makes it useful for targeting traditionally druggable proteins as well as “undruggable” or difficult-to-target proteins. The compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interacting with cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . Its ability to form covalent bonds with specific proteins allows it to modulate their activity, which can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. The covalent modification of proteins by this compound can result in significant alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its reactivity may decrease over time if not stored properly . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate target protein activity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular damage . It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its reactivity with cysteine residues in proteins. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular metabolism and identifying potential metabolic liabilities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . The localization and accumulation of the compound within specific tissues or organelles can impact its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, as different subcellular environments may affect its reactivity and interactions with biomolecules.

Properties

IUPAC Name

2-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-3-9(12)11(14)13-5-7-4-8(6-13)10(7)15-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLYIGFZYXDNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CC(C1)C2OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
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2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
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2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
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2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
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2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Reactant of Route 6
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.